Synthesis and Characterization of N,N-Diethyl-1,3-benzenediamine Hydrochloride
Synthesis and Characterization of N,N-Diethyl-1,3-benzenediamine Hydrochloride
Technical Whitepaper | Version 1.0
Executive Summary
N,N-Diethyl-1,3-benzenediamine Hydrochloride (also known as 3-amino-N,N-diethylaniline hydrochloride) is a critical aromatic amine intermediate used in the synthesis of azo dyes, color photography couplers, and pharmaceutical agents.[1] Unlike its para-isomer (CD-1), which is ubiquitous in color development, the meta-isomer serves specialized roles in coupling reactions where steric and electronic properties of the meta-substitution pattern are required to modulate dye absorption maxima or biological activity.
This guide details a robust, laboratory-scale synthesis protocol designed for high purity (>98%). The route utilizes the N-alkylation of m-nitroaniline followed by catalytic hydrogenation, prioritizing yield and impurity control.
Chemical Profile & Retrosynthetic Analysis
Target Molecule Data
| Property | Specification |
| IUPAC Name | N1,N1-Diethylbenzene-1,3-diamine dihydrochloride |
| Common Name | 3-(Diethylamino)aniline dihydrochloride |
| CAS No.[1][2][3] (Free Base) | 2051-79-8 |
| CAS No. (HCl Salt) | 214707-03-6 (General HCl) |
| Molecular Formula | C₁₀H₁₆N₂ · 2HCl |
| Molecular Weight | 237.17 g/mol (Salt) |
| Appearance | White to off-white crystalline solid (hygroscopic) |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ether. |
Retrosynthetic Strategy
To synthesize N,N-Diethyl-1,3-benzenediamine, we employ a disconnection strategy that preserves the aromatic amine functionality while introducing the alkyl groups prior to the final reduction. This avoids the formation of poly-alkylated side products on the primary amine.
Pathway Selection:
-
Disconnection: C–N bond formation at the tertiary amine.
-
Precursor: N,N-Diethyl-3-nitroaniline.
-
Starting Material: m-Nitroaniline (3-Nitroaniline).
Rationale: Direct alkylation of m-phenylenediamine is non-selective, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products. By starting with m-nitroaniline, we utilize the strong electron-withdrawing nitro group to deactivate the ring, allowing controlled alkylation of the amino group, followed by a clean reduction of the nitro group to the primary amine.
Figure 1: Retrosynthetic disconnection showing the pathway from m-nitroaniline.
Experimental Protocol
Stage 1: Synthesis of N,N-Diethyl-3-nitroaniline
Objective: Selective exhaustive alkylation of the aniline nitrogen.
Reagents:
-
m-Nitroaniline (13.8 g, 100 mmol)
-
Ethyl Iodide (46.8 g, 300 mmol, 3.0 eq)
-
Potassium Carbonate (anhydrous, 41.4 g, 300 mmol)
-
DMF (Dimethylformamide) (100 mL)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with m-nitroaniline and DMF. Stir until fully dissolved.
-
Base Addition: Add potassium carbonate in a single portion. The suspension may turn slightly yellow/orange.
-
Alkylation: Add Ethyl Iodide dropwise over 20 minutes to control the exotherm.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.7) corresponding to the N,N-diethyl product should appear.
-
Note: If mono-ethyl intermediate persists, add 0.5 eq additional EtI and continue heating.
-
-
Workup: Cool to room temperature. Pour the mixture into 500 mL ice-water. The product typically precipitates as a yellow/orange solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if oil persists.
-
Yield Target: 85-90% (Yellow solid/oil, m.p. ~70-74°C).
-
Stage 2: Catalytic Hydrogenation to N,N-Diethyl-1,3-benzenediamine
Objective: Reduction of the nitro group without dealkylation.
Reagents:
-
N,N-Diethyl-3-nitroaniline (19.4 g, 100 mmol)
-
10% Pd/C (Palladium on Carbon) (2.0 g, ~10 wt% loading)
-
Ethanol (200 mL)
-
Hydrogen Gas (Balloon or low pressure <50 psi)
Procedure:
-
Inerting: Place the substrate and Pd/C catalyst in a hydrogenation vessel (Parr shaker or 3-neck flask). Purge with Nitrogen (3 cycles).
-
Safety: Pd/C can ignite solvent vapors. Add catalyst under nitrogen flow or as a water slurry.
-
-
Hydrogenation: Introduce Hydrogen gas. Agitate vigorously at room temperature (25°C).
-
Monitoring: The reaction is complete when hydrogen uptake ceases (theoretical uptake: ~6.7 L for 100 mmol). TLC will show the conversion of the yellow nitro compound to a UV-active, ninhydrin-positive amine spot (often streaks due to basicity).
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (50 mL).
-
Caution: Do not let the catalyst dry out completely on the filter (pyrophoric risk). Keep wet with water after filtration.
-
-
Isolation: The filtrate contains the free base N,N-Diethyl-1,3-benzenediamine. Proceed immediately to salt formation to prevent oxidation (darkening).
Stage 3: Salt Formation (Dihydrochloride)
Objective: Stabilization of the diamine as a crystalline salt.
Reagents:
-
Crude filtrate from Stage 2 (in Ethanol)
-
Conc. Hydrochloric Acid (37%) or HCl gas in Dioxane/Ether
Procedure:
-
Cooling: Cool the ethanolic filtrate to 0–5°C in an ice bath.
-
Acidification: Add Conc. HCl (approx. 2.5 eq, ~25 mL) dropwise with stirring.
-
Observation: A white to off-white precipitate should begin to form.
-
-
Crystallization: Stir at 0°C for 1 hour. If precipitation is incomplete, add Diethyl Ether (100 mL) to reduce solubility.
-
Filtration: Collect the solid by vacuum filtration under Nitrogen (to avoid moisture absorption).
-
Washing: Wash the filter cake with cold Ethanol/Ether (1:1).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.
Figure 2: Process flow for the isolation and salt formation of the target compound.
Characterization & Quality Control
Spectroscopic Data
The following data confirms the structure of the dihydrochloride salt.
| Technique | Signal/Parameter | Assignment/Interpretation |
| ¹H NMR (300 MHz, D₂O) | δ 1.15 (t, J=7.2 Hz, 6H) | Methyl protons of diethyl group (-CH₂CH ₃) |
| δ 3.55 (q, J=7.2 Hz, 4H) | Methylene protons of diethyl group (-N-CH ₂-) | |
| δ 7.30 - 7.60 (m, 4H) | Aromatic protons (Meta-substitution pattern) | |
| IR (KBr Pellet) | 3400 - 2800 cm⁻¹ | Broad NH₃⁺ stretch (Ammonium salt) |
| 1610, 1505 cm⁻¹ | C=C Aromatic ring stretch | |
| Mass Spectrometry | m/z = 164.1 [M+H]⁺ | Corresponds to free base C₁₀H₁₆N₂ (Calc: 164.[4]13) |
| Melting Point | >200°C (dec.) | Typical for phenylenediamine dihydrochlorides |
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >98.0% Area. Major impurity is usually mono-ethyl derivative or oxidized azo-dimers.
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).
-
Mechanism: Phenylenediamines can cause methemoglobinemia and are potential sensitizers.
-
Handling: All weighing and transfer of the solid salt must be performed in a fume hood or glovebox.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety glasses.
-
Storage: The hydrochloride salt is hygroscopic and light-sensitive. Store in amber vials under Argon at 2–8°C. Oxidation leads to a purple/black discoloration.
References
-
PubChem. (n.d.). N,N-Diethyl-1,3-benzenediamine Hydrochloride. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Accela ChemBio. (n.d.). Product Data Sheet: N,N-Diethyl-1,3-benzenediamine Hydrochloride. Retrieved February 16, 2026, from [Link]
- Google Patents. (2004). WO2004005281A1 - Inhibitors of tyrosine kinases (Usage of N,N-diethyl-1,3-benzenediamine).
-
NIST Webbook. (n.d.). 1,4-Benzenediamine, N,N-diethyl- (Isomer Comparison Data). Retrieved February 16, 2026, from [Link]
Sources
- 1. 214707-03-6,N,N-Diethyl-1,3-benzenediamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. WO2004005281A1 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
